

4-Bromo-2,6-diphenylpyrimidine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,6-diphenylpyrimidine**

Cat. No.: **B372629**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-diphenylpyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features, including the reactive bromine atom and the presence of two phenyl rings, make it a valuable precursor for the synthesis of a wide range of derivatives with diverse biological activities. This technical guide provides a comprehensive review of the available literature on **4-bromo-2,6-diphenylpyrimidine**, covering its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on its role as a scaffold for the development of novel kinase inhibitors for cancer therapy.

Physicochemical Properties

4-Bromo-2,6-diphenylpyrimidine is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	40734-24-5	[1]
Molecular Formula	C ₁₆ H ₁₁ BrN ₂	[2]
Molecular Weight	311.18 g/mol	[2]
Appearance	White to Almost white powder to crystal	[1]
Melting Point	110.0 to 114.0 °C	[1]
SMILES	C1=CC=C(C=C1)C2=CC(=NC (=N2)C3=CC=CC=C3)Br	[2]
InChI	InChI=1S/C16H11BrN2/c17- 15-11-14(12-7-3-1-4-8-12)18- 16(19-15)13-9-5-2-6-10-13/h1- 11H	[2]

Synthesis

The synthesis of **4-bromo-2,6-diphenylpyrimidine** is not explicitly detailed in the currently available scientific literature. However, based on established synthetic routes for structurally related pyrimidine derivatives, a plausible and commonly employed method involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with benzamidine.

Postulated Synthetic Pathway

Step 1: Synthesis of a Brominated Chalcone Intermediate

The initial step would likely involve the Claisen-Schmidt condensation of a brominated acetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Step 2: Cyclization to form **4-Bromo-2,6-diphenylpyrimidine**

The resulting brominated chalcone would then be reacted with benzamidine hydrochloride in the presence of a base to facilitate the cyclization and formation of the pyrimidine ring.

General Experimental Protocol for Pyrimidine Synthesis from Chalcones

While a specific protocol for **4-bromo-2,6-diphenylpyrimidine** is unavailable, the following is a general procedure adapted from the synthesis of similar 4,6-diarylpyrimidines[3]:

- Chalcone Formation: To a stirred solution of the appropriate acetophenone and benzaldehyde in ethanol, an aqueous solution of potassium hydroxide is added dropwise. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and recrystallized to yield the chalcone.
- Pyrimidine Formation: A mixture of the chalcone and an appropriate amidine hydrochloride (in this case, benzamidine hydrochloride) is refluxed in a suitable solvent such as pyridine or an alcohol containing a base (e.g., KOH) for several hours. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed, dried, and purified by recrystallization.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **4-bromo-2,6-diphenylpyrimidine** is not readily available in the reviewed literature. However, predicted data can be inferred from its chemical structure and data available for similar compounds.

Mass Spectrometry

The PubChem database provides predicted collision cross-section (CCS) values for various adducts of **4-bromo-2,6-diphenylpyrimidine**, which are useful for mass spectrometry-based identification.[2]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	311.01784	161.7
[M+Na] ⁺	332.99978	173.2
[M-H] ⁻	309.00328	171.1

NMR Spectroscopy

While experimental ¹H and ¹³C NMR spectra for the title compound are not published, the expected chemical shifts can be estimated based on the spectra of its derivatives and related structures. The aromatic protons of the two phenyl rings would likely appear as multiplets in the range of 7.0-8.5 ppm. The lone proton on the pyrimidine ring would be expected to be a singlet in a similar downfield region. In the ¹³C NMR spectrum, signals for the carbon atoms of the phenyl and pyrimidine rings would be observed in the aromatic region (typically 120-170 ppm).

Biological Activity and Potential Applications

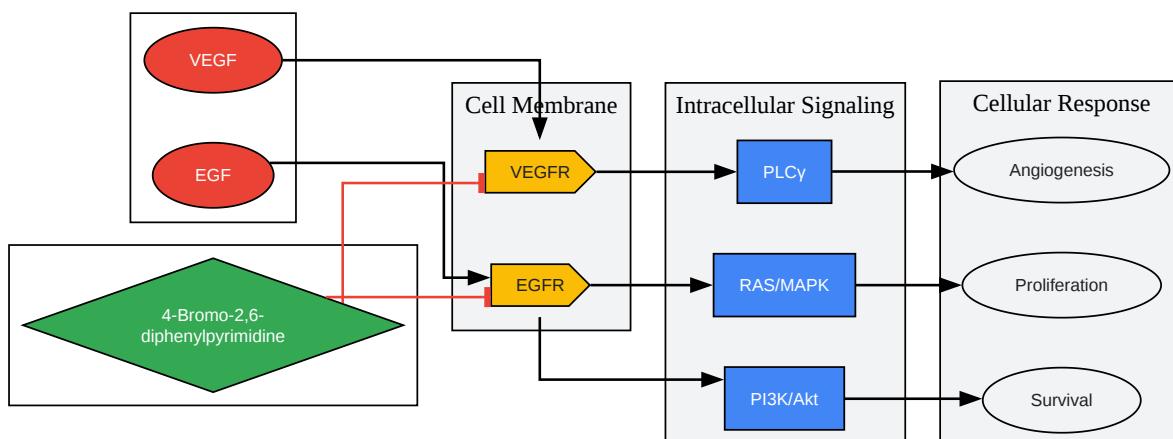
The diphenylpyrimidine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting potent biological activities. Although specific bioactivity data for **4-bromo-2,6-diphenylpyrimidine** is scarce, the activities of its close analogs suggest its potential as a valuable lead compound, particularly in the development of anticancer agents.

Kinase Inhibition

Many diphenylpyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

- EGFR/VEGFR-2 Inhibition: Several studies have reported that 4,6-diarylpyrimidine derivatives can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy.
- Bcr-Abl Inhibition: Bromo-pyrimidine analogs have been investigated as inhibitors of the Bcr-Abl tyrosine kinase, which is associated with chronic myeloid leukemia.[\[2\]](#)

Alzheimer's Disease Research

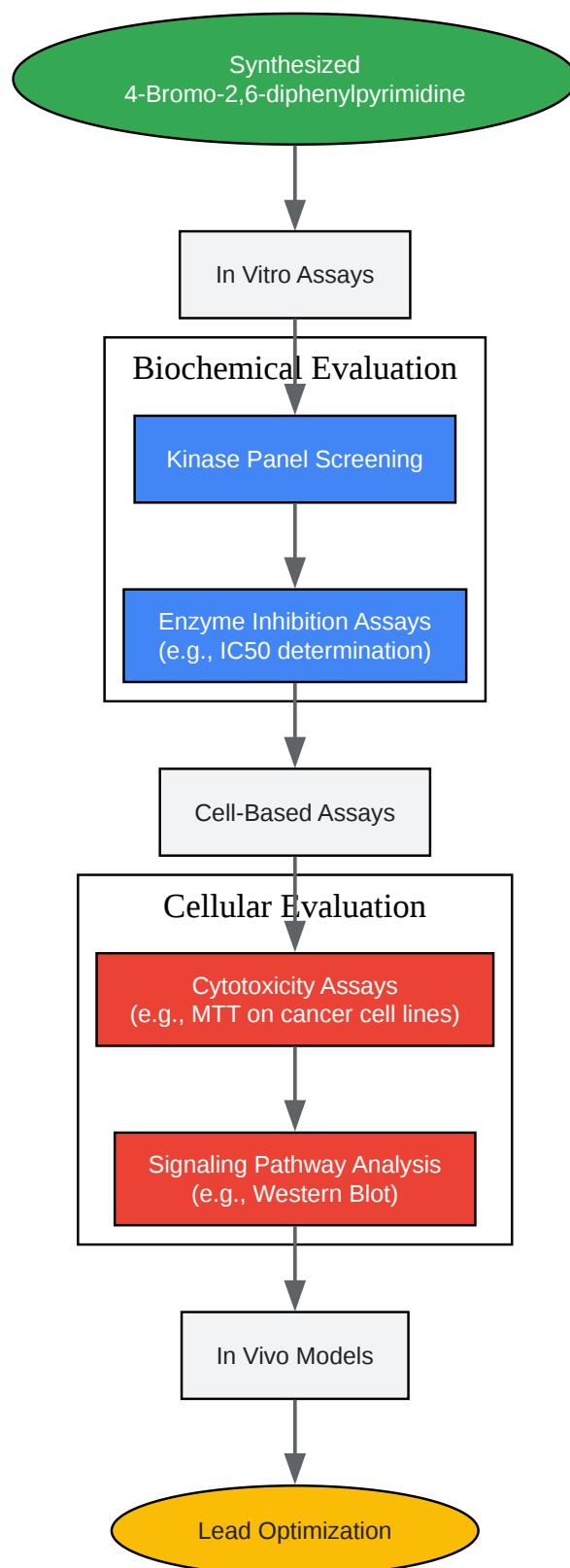

Derivatives of 4,6-diphenylpyrimidine have also been explored as potential therapeutic agents for Alzheimer's disease. These compounds have been shown to act as dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), two enzymes implicated in the pathogenesis of this neurodegenerative disorder.[4]

Signaling Pathways and Experimental Workflows

Given the documented activity of closely related diphenylpyrimidine derivatives as kinase inhibitors, a likely mechanism of action for **4-bromo-2,6-diphenylpyrimidine**, should it possess anticancer activity, would be through the modulation of key signaling pathways that control cell growth, proliferation, and survival.

Postulated Inhibition of EGFR/VEGFR Signaling

The diagram below illustrates a hypothetical mechanism where **4-bromo-2,6-diphenylpyrimidine** could inhibit the EGFR and VEGFR signaling pathways, which are critical for tumor growth and angiogenesis.



[Click to download full resolution via product page](#)

Caption: Postulated inhibition of EGFR and VEGFR signaling pathways by **4-Bromo-2,6-diphenylpyrimidine**.

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial biological screening of a novel pyrimidine compound like **4-bromo-2,6-diphenylpyrimidine** to assess its potential as a therapeutic agent.

[Click to download full resolution via product page](#)

Caption: General workflow for screening the biological activity of a novel pyrimidine compound.

Conclusion

4-Bromo-2,6-diphenylpyrimidine is a promising heterocyclic scaffold with significant potential for the development of novel therapeutic agents. While detailed experimental data for the compound itself is limited in the public domain, the extensive research on its structural analogs strongly suggests its utility as a precursor for kinase inhibitors and other biologically active molecules. Further investigation into the synthesis, characterization, and biological evaluation of **4-bromo-2,6-diphenylpyrimidine** is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in leveraging this versatile compound in their drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 4-bromo-2,6-diphenylpyrimidine (C16H11BrN2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-2,6-diphenylpyrimidine: A Comprehensive Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b372629#literature-review-on-4-bromo-2-6-diphenylpyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com